molecular formula C17H30O2 B14727325 Cyclopentyl 6-cyclohexylhexanoate CAS No. 6282-63-9

Cyclopentyl 6-cyclohexylhexanoate

Cat. No.: B14727325
CAS No.: 6282-63-9
M. Wt: 266.4 g/mol
InChI Key: HRXBHAHJJLJZRF-UHFFFAOYSA-N
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Description

Cyclopentyl 6-cyclohexylhexanoate is a chemical compound known for its unique structural properties It consists of a cyclopentyl group attached to a 6-cyclohexylhexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 6-cyclohexylhexanoate typically involves esterification reactions. One common method is the reaction between cyclopentanol and 6-cyclohexylhexanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or acidic catalysts.

Major Products Formed

    Oxidation: Cyclopentyl 6-cyclohexylhexanoic acid.

    Reduction: Cyclopentyl 6-cyclohexylhexanol.

    Substitution: this compound derivatives with substituted nucleophiles.

Scientific Research Applications

Cyclopentyl 6-cyclohexylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentyl 6-cyclohexylhexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing cyclopentanol and 6-cyclohexylhexanoic acid, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl acetate: Similar ester structure but with an acetate group instead of 6-cyclohexylhexanoate.

    Cyclohexyl acetate: Contains a cyclohexyl group attached to an acetate moiety.

    Cyclopentyl hexanoate: Similar structure but with a hexanoate group instead of 6-cyclohexylhexanoate.

Uniqueness

Cyclopentyl 6-cyclohexylhexanoate is unique due to the presence of both cyclopentyl and 6-cyclohexylhexanoate groups, which confer distinct chemical and physical properties

Properties

CAS No.

6282-63-9

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

cyclopentyl 6-cyclohexylhexanoate

InChI

InChI=1S/C17H30O2/c18-17(19-16-12-7-8-13-16)14-6-2-5-11-15-9-3-1-4-10-15/h15-16H,1-14H2

InChI Key

HRXBHAHJJLJZRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCC(=O)OC2CCCC2

Origin of Product

United States

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